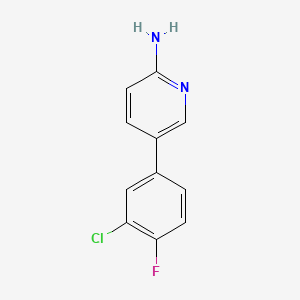

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloro-4-fluorophenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-9-5-7(1-3-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIINFLNDRNROV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(C=C2)N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718570 |

Source

|

| Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-70-0 |

Source

|

| Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine: A Privileged Scaffold for Modern Drug Discovery

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals working with 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, characterization, and strategic application, particularly in the realm of kinase inhibitor development.

Core Compound Profile & Physicochemical Properties

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is a biaryl amine that merges two critical pharmacophores: the 2-aminopyridine moiety and a halogenated phenyl ring. The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with protein targets and its presence in numerous FDA-approved drugs.[1][2] The strategic placement of chlorine and fluorine atoms on the phenyl ring is a classic medicinal chemistry tactic used to modulate electronic properties, metabolic stability, and target binding affinity.[3]

This unique combination makes the molecule a highly valuable building block for creating libraries of potential therapeutic agents. Its core identification and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1314985-70-0 | [4] |

| Molecular Formula | C₁₁H₈ClFN₂ | [5] |

| Molecular Weight | 222.65 g/mol | [5] |

| Appearance | Typically an off-white to beige solid (based on related compounds). | N/A |

| Melting Point | Experimental data not publicly available. Requires empirical determination. | N/A |

| Solubility | Not publicly reported. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | N/A |

| Calculated XLogP3 | ~2.9 (Based on positional isomer) | [6] |

| Hydrogen Bond Donors | 1 (Amine group) | [6] |

| Hydrogen Bond Acceptors | 3 (Pyridine nitrogen, amine nitrogen, fluorine) | [6] |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most reliable and scalable method for synthesizing 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its exceptional functional group tolerance and reliability in forming C-C bonds between aryl halides and boronic acids.

The logical disconnection for this target involves coupling a 5-halopyridin-2-amine with (3-chloro-4-fluorophenyl)boronic acid. Using 5-bromopyridin-2-amine is often preferred over the chloro-analogue due to the higher reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.

Causality Behind Experimental Choices:

-

Catalyst System : A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its efficiency in coupling electron-rich (aminopyridine) and electron-deficient (halogenated phenyl) partners. The dppf ligand provides the necessary stability and electron-donating character to facilitate the catalytic cycle.

-

Base : An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.

-

Solvent System : A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

Visualized Synthesis Workflow

Below is a diagram illustrating the key stages of the Suzuki-Miyaura coupling protocol for preparing the title compound.

(A detailed, step-by-step protocol is provided in Section 6)

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine lies in its application as a foundational scaffold for potent and selective kinase inhibitors. The 2-aminopyridine motif is a well-established "hinge-binder," capable of forming one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine group of ATP.[3][7]

The 3-chloro-4-fluorophenyl group extends into the ATP-binding pocket, where its properties can be finely tuned:

-

Hydrophobic Interactions : The phenyl ring occupies hydrophobic regions of the active site.

-

Halogen Bonding : The chlorine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.

-

Metabolic Blocking : The fluorine atom, a bioisostere of hydrogen, is often used to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile (e.g., half-life) of the drug candidate.[3]

Numerous approved and investigational kinase inhibitors utilize a substituted anilino or aminopyridine core to achieve high potency against targets like VEGFR, EGFR, and Aurora Kinase.[8][9] This makes the title compound an ideal starting point for lead generation campaigns.

Conceptual Role as a Drug Scaffold

Spectroscopic Characterization Profile (Predicted)

While experimentally derived spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on extensive data from analogous structures, such as 3-chloro-4-fluoroaniline and substituted 2-aminopyridines.[10][11]

-

¹H NMR :

-

Aromatic Region (6.5-8.5 ppm) : A complex series of signals is expected. The pyridine protons will appear as doublets and doublets of doublets. The phenyl ring protons will show characteristic splitting patterns influenced by both the fluorine and chlorine substituents, including doublet of doublets and triplets.

-

Amine Protons (-NH₂) : A broad singlet is expected, typically between 4.5-5.5 ppm. The chemical shift of this peak can vary with solvent and concentration and will disappear upon D₂O exchange.

-

-

¹³C NMR :

-

Aromatic Carbons (110-160 ppm) : Multiple signals are expected. The carbon atoms bonded to fluorine will show large coupling constants (¹JC-F), and adjacent carbons will show smaller couplings (²JC-F, ³JC-F), which is a key diagnostic feature. The carbon attached to the amine group (C2 of pyridine) will typically be shifted downfield.

-

-

Mass Spectrometry (MS) :

-

The ESI-MS in positive mode will show a prominent protonated molecular ion [M+H]⁺. A key feature will be the isotopic pattern for the single chlorine atom, with two peaks at an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl isotopes), separated by 2 m/z units.

-

Safety and Handling

Disclaimer: This information is based on related chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine.

-

Hazard Classification : Based on analogous compounds, it should be treated as harmful if swallowed, in contact with skin, or inhaled. It may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE) : Use standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a self-validating system designed for the synthesis of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine.

Materials:

-

5-Bromopyridin-2-amine (1.0 equiv)

-

(3-Chloro-4-fluorophenyl)boronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed (e.g., by sparging with argon for 30 min)

-

Ethyl Acetate, ACS grade

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridin-2-amine, (3-chloro-4-fluorophenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and degassed water. Add this solvent mixture to the reaction flask via syringe. The total solvent volume should be sufficient to make an approximately 0.1 M solution with respect to the limiting reagent.

-

Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.

-

Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine all organic layers. Wash the combined organic phase with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine.

-

Characterization : Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

References

-

Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355. [Available at: [Link]]

-

Rao, A., & Chanda, K. (2022). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Available at: [Link]]

-

Marinescu, M., et al. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharma and Bio Sciences, 8(2), 338-355. [Available at: [Link]]

-

Bouatia, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3463. [Available at: [Link]]

-

PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Library of Medicine. [Available at: [Link]]

-

Kandeel, M., et al. (2013). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(19), 5929-5937. [Available at: [Link]]

-

AA Blocks. (n.d.). 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine. AA Blocks. [Available at: [Link]]

-

ResearchGate. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Available at: [Link]]

-

PubChem. (n.d.). 3-Chloro-4-fluoroaniline. National Center for Biotechnology Information. [Available at: [Link]]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.net [ijpbs.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-(3-Chloro-4-fluorophenyl)pyridin-2-aMine | 1314985-70-0 [chemicalbook.com]

- 5. 404 [bidepharm.com]

- 6. aablocks.com [aablocks.com]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine, a substituted aminopyridine with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical data with actionable, field-tested experimental protocols. The guide delves into the compound's structural attributes, solubility, lipophilicity (logP), and ionization constants (pKa), which are pivotal in determining its pharmacokinetic and pharmacodynamic behavior. By elucidating the causality behind experimental choices and providing robust, step-by-step methodologies, this whitepaper aims to equip researchers and drug development professionals with the essential knowledge for the effective utilization and progression of this promising chemical scaffold.

Introduction: Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions make it a versatile scaffold for designing enzyme inhibitors and receptor modulators. The introduction of a halogenated phenyl ring at the 5-position, as seen in 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine, offers a strategic approach to modulate the molecule's physicochemical properties. The chloro and fluoro substituents can enhance metabolic stability, improve membrane permeability, and provide additional vectors for molecular interactions. A thorough understanding of the core physicochemical characteristics of this compound is, therefore, a prerequisite for any rational drug design and development program. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing the therapeutic efficacy and safety of a potential drug candidate.

A common and effective method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a pyridine derivative and a phenylboronic acid.

Diagram: Representative Suzuki-Miyaura Coupling Synthesis

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of the title compound.

Molecular Structure and Foundational Properties

The precise arrangement of atoms and functional groups in 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine dictates its fundamental chemical and physical nature.

| Property | Value |

| Molecular Formula | C₁₁H₈ClFN₂ |

| Molecular Weight | 238.65 g/mol |

| IUPAC Name | 5-(3-chloro-4-fluorophenyl)pyridin-2-amine |

| Canonical SMILES | C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)Cl |

| InChI Key | SBPJNWPEVRPGAD-UHFFFAOYSA-N |

Diagram: Chemical Structure of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

Caption: Workflow for the determination of kinetic solubility.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add the appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a clear, 96-well microplate.

-

Compound Addition: Transfer a small volume of the DMSO solutions to the corresponding wells of the assay plate, ensuring the final DMSO concentration does not exceed 1% to minimize co-solvent effects.

-

Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours) to allow for the system to approach equilibrium.

-

Turbidity Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance indicates light scattering due to the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the background (buffer with 1% DMSO).

Causality Behind Experimental Choices: This kinetic approach mimics the conditions a compound might experience upon rapid dilution in the gastrointestinal tract. The use of a non-absorbent wavelength ensures that the signal is due to light scattering from precipitated particles, providing a direct measure of insolubility.

Lipophilicity (logP)

Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a key determinant of a compound's ability to cross biological membranes.

| Parameter | Predicted Value | Source |

| logP | 3.39 | Chemicalize |

Expert Insight: A logP value of 3.39 indicates a predominantly lipophilic character, suggesting that the compound is approximately 2500 times more soluble in an oily environment (n-octanol) than in water. This high lipophilicity is favorable for passive diffusion across cell membranes but may also lead to increased non-specific binding and potential for bioaccumulation.

Experimental Protocol: Shake-Flask Method for logP Determination

This traditional and reliable method directly measures the partitioning of a compound between n-octanol and an aqueous phase.

Workflow Diagram:

Caption: Workflow for the shake-flask determination of logP.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (pH 7.4) and allow the layers to separate overnight. This pre-saturation is crucial to prevent volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of the test compound in the pre-saturated aqueous phase to a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

-

Equilibration: Shake the container for a sufficient period (e.g., 1-2 hours) at a constant temperature to ensure that the compound has reached equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" as it is a direct measurement of the partitioning equilibrium. The use of pre-saturated phases and a defined equilibration time ensures the thermodynamic validity of the measurement.

Ionization Constant (pKa)

The pKa value(s) of a molecule describe its acidic and basic properties and are critical for understanding its charge state at different physiological pH values.

| Parameter | Predicted Value | Functional Group |

| Basic pKa | 3.61 | Pyridine nitrogen |

| Acidic pKa | 15.93 | Amino group |

Expert Insight: The predicted basic pKa of 3.61 for the pyridine nitrogen indicates that it will be protonated and positively charged in the acidic environment of the stomach, which may aid in initial dissolution. However, at the pH of the intestines and in blood (pH ~7.4), the pyridine will be predominantly in its neutral, more lipophilic form. The amino group, with a high acidic pKa, will remain neutral under all physiologically relevant conditions.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a highly accurate method for determining the pKa of ionizable compounds.

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent. Due to the low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Instrument Calibration: Calibrate the pH meter with at least three standard buffers that bracket the expected pKa value.

-

Titration: Place the sample solution in a thermostatted vessel and titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa, or a strong base (e.g., 0.1 M NaOH) for an acidic pKa.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the ionizable groups of the molecule are protonated or deprotonated. This provides a direct and accurate determination of the pKa, a fundamental thermodynamic constant.

Conclusion and Future Directions

The physicochemical profile of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is characterized by low aqueous solubility, high lipophilicity, and a weakly basic pyridine nitrogen. These properties suggest that while the compound may have good membrane permeability, its absorption could be limited by its solubility. Formulation strategies such as salt formation or the use of solubility-enhancing excipients may be necessary to overcome this challenge. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters, which is essential for validating in silico predictions and guiding further drug development efforts. A comprehensive understanding of these physicochemical characteristics is paramount for optimizing the ADME properties and ultimately realizing the therapeutic potential of this and related aminopyridine scaffolds.

References

An In-depth Technical Guide to the Structure Elucidation and NMR Analysis of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine, a compound of interest in medicinal chemistry and drug discovery. Authored for professionals in the field, this document delves into the molecule's structural elucidation, a proposed synthetic pathway, and a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR) spectra.

Introduction

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine (CAS No. 1314985-70-0) belongs to the class of 2-aminopyridines substituted with a halogenated phenyl ring. This structural motif is of significant interest in the development of therapeutic agents due to the versatile chemical handles it presents for further functionalization and its presence in a variety of biologically active molecules. The unique combination of a pyridine ring, an amino group, and a chloro- and fluoro-substituted phenyl ring imparts specific electronic and conformational properties that can be crucial for molecular interactions with biological targets. Understanding the precise structure and spectroscopic characteristics of this molecule is fundamental for its application in drug design and development.

Molecular Structure

The chemical structure of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is characterized by a central pyridine ring. An amino group (-NH₂) is attached at the 2-position of the pyridine ring, and a 3-chloro-4-fluorophenyl group is linked to the 5-position of the pyridine ring.

Caption: Chemical structure of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine.

Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A highly plausible and efficient method for the synthesis of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.

The proposed reaction would involve the coupling of 5-bromo-2-aminopyridine with 3-chloro-4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis pathway.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for this specific substrate combination.

-

Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq.), 3-chloro-4-fluorophenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Data and Structure Elucidation

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 (Pyridine) |

| ~7.8 | dd | 1H | H-4 (Pyridine) |

| ~7.7 | dd | 1H | H-2' (Phenyl) |

| ~7.5 | m | 1H | H-6' (Phenyl) |

| ~7.3 | t | 1H | H-5' (Phenyl) |

| ~6.6 | d | 1H | H-3 (Pyridine) |

| ~6.0 | br s | 2H | -NH₂ |

Justification of Predicted Chemical Shifts:

-

Pyridine Protons: The protons on the pyridine ring (H-6, H-4, and H-3) will appear in the aromatic region. H-6, being adjacent to the nitrogen and in an ortho position to the phenyl substituent, is expected to be the most deshielded. H-4 will likely appear as a doublet of doublets due to coupling with H-3 and H-6. H-3, being ortho to the electron-donating amino group, will be the most shielded of the pyridine ring protons.

-

Phenyl Protons: The protons of the 3-chloro-4-fluorophenyl ring will also resonate in the aromatic region. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

Amino Protons: The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (Pyridine) |

| ~155 (d, ¹JCF) | C-4' (Phenyl) |

| ~148 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~135 | C-1' (Phenyl) |

| ~130 | C-5 (Pyridine) |

| ~129 | C-6' (Phenyl) |

| ~127 (d, ²JCF) | C-3' (Phenyl) |

| ~122 (d, ²JCF) | C-5' (Phenyl) |

| ~120 | C-2' (Phenyl) |

| ~108 | C-3 (Pyridine) |

Justification of Predicted Chemical Shifts:

-

Pyridine Carbons: The carbon atom C-2, directly attached to the amino group and the ring nitrogen, will be significantly deshielded. C-6 will also be deshielded due to its proximity to the nitrogen. C-3, ortho to the amino group, will be shielded.

-

Phenyl Carbons: The carbon atoms of the phenyl ring will show characteristic shifts influenced by the halogen substituents. The carbon attached to the fluorine (C-4') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality NMR data for the structural confirmation of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Spectral Width: A range covering from -1 to 10 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Spectral Width: A range covering from 0 to 180 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Conclusion

This technical guide provides a detailed framework for the understanding and characterization of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine. The proposed Suzuki-Miyaura coupling represents a robust synthetic strategy. The predicted ¹H and ¹³C NMR data, along with the provided justifications and experimental protocols, offer a solid foundation for researchers to confirm the structure of this compound and to utilize it in further synthetic and medicinal chemistry endeavors. The insights provided herein are intended to facilitate the work of scientists and professionals in the field of drug development.

References

- General Synthesis of 5-Aryl-2-aminopyridines via Suzuki Coupling: For representative procedures of Suzuki coupling involving aminopyridines, refer to studies on the synthesis of related compounds.

- NMR Prediction Software and Databases: Predicted NMR data is based on established principles of NMR spectroscopy and can be corroborated using various software packages (e.g., ChemDraw, ACD/Labs)

- General Protocols for Suzuki-Miyaura Coupling: Detailed experimental procedures and optimization strategies for Suzuki-Miyaura reactions can be found in numerous organic synthesis textbooks and review articles. A useful starting point is "Modern Organic Synthesis" by Zweiful, Nantz, and Somfai.

Unveiling the Core Mechanism of Action of Novel Pyridinamine Derivatives as Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Pyridinamine Scaffold in Kinase-Targeted Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[1][2][3] Among the vast landscape of pyridine-based compounds, pyridinamine derivatives have emerged as a particularly fruitful class of molecules, demonstrating a remarkable versatility in targeting key proteins involved in human diseases.[4][5] While their biological activities are diverse, ranging from antimicrobial and anti-inflammatory to neuroprotective effects, a significant and highly successful application of the pyridinamine core has been in the development of potent and selective protein kinase inhibitors.[6][7][8][9]

This technical guide provides an in-depth exploration of the mechanism of action of novel pyridinamine derivatives as kinase inhibitors. We will dissect the molecular interactions that drive their inhibitory activity, examine their impact on critical signaling pathways, and detail the experimental workflows required to validate their mechanism from initial hit to in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

The Kinase Superfamily: Prime Targets for Therapeutic Intervention

Protein kinases constitute one of the largest and most functionally diverse gene families. They act as central nodes in cellular signaling networks, controlling a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[10] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where aberrant signaling can drive tumor growth, metastasis, and resistance to therapy.[6][11] This makes kinases highly attractive targets for drug development. The general principle of kinase inhibition involves blocking the transfer of a phosphate group from ATP to a substrate protein, thereby interrupting the downstream signaling cascade.

The pyridinamine scaffold is exceptionally well-suited to function as a "hinge-binder" within the ATP-binding pocket of many kinases. This region, which anchors the adenine moiety of ATP, is a critical interaction point for competitive inhibitors. The nitrogen atom in the pyridine ring and the adjacent amino group can form key hydrogen bonds with the backbone of the kinase hinge region, providing a stable anchor for the inhibitor. This foundational interaction allows for the exploration of various substituents on the pyridinamine core to achieve high potency and selectivity for a specific kinase target.

Core Mechanism: ATP-Competitive Inhibition

The predominant mechanism of action for most pyridinamine-based kinase inhibitors is competitive inhibition with respect to ATP. These inhibitors are designed to mimic the binding of ATP in the kinase's active site, but lack the terminal phosphate group, rendering the enzyme catalytically inactive.

Figure 1: General mechanism of ATP-competitive kinase inhibition.

The pyridinamine derivative occupies the ATP-binding pocket, preventing ATP from binding and halting the phosphorylation of the substrate protein. This effectively blocks the downstream signaling pathway. The affinity and specificity of the inhibitor are determined by the chemical nature of the substituents appended to the pyridinamine core, which make additional contacts with hydrophobic pockets and other residues within the active site.

Case Studies: Targeting Key Kinases in Disease

The versatility of the pyridinamine scaffold has led to the development of inhibitors against several important kinase families.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

CDKs are a family of kinases that regulate the progression of the cell cycle. Their over-activation is a common feature in many cancers, leading to uncontrolled cell proliferation.

-

Target and Pathway: CDK6 and CDK9 are key regulators of cell cycle progression and transcription. CDK6, in partnership with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and entry into the S-phase of the cell cycle. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote gene transcription, including that of anti-apoptotic proteins like Mcl-1.

-

Pyridinamine Derivatives in Action: A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of CDK6 and CDK9.[10] Compound 66 from this series was identified as a potent inhibitor that binds directly to both kinases.[10]

-

Mechanism of Action: By inhibiting CDK6, these compounds prevent Rb phosphorylation, leading to cell cycle arrest.[10] Simultaneously, inhibition of CDK9 suppresses the transcription of key survival genes, inducing apoptosis.[10] This dual-action mechanism provides a powerful anti-proliferative effect. In xenograft mouse models, compound 66 was shown to significantly inhibit tumor growth.[10]

Caption: Inhibition of CDK6/9 pathways by pyridinamine derivatives.

Hematopoietic Progenitor Kinase 1 (HPK1): Enhancing Anti-Tumor Immunity

HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 is an emerging immuno-oncology strategy to boost the body's own immune response against tumors.

-

Target and Pathway: HPK1 is activated upon T-cell receptor (TCR) stimulation and acts to dampen the downstream signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine release.

-

Pyridinamine Derivatives in Action: A series of pyridine-2-carboxamide derivatives have been identified as potent and selective HPK1 inhibitors.[12] Compound 19 from this series demonstrated strong HPK1 inhibition, excellent kinase selectivity, and robust in vivo efficacy in murine cancer models, especially when combined with anti-PD-1 therapy.[12]

-

Mechanism of Action: By inhibiting HPK1, these compounds remove the brakes on T-cell activation. This leads to enhanced T-cell proliferation and effector function, characterized by the upregulation of molecules like granzyme B (GZMB), interferon-gamma (IFNG), and interleukin-2 (IL-2), and the downregulation of immunosuppressive molecules.[13] This heightened immune response can lead to significant tumor growth inhibition.[12]

Tyrosine Kinase 2 (TYK2): Modulating Cytokine Signaling

TYK2 is a member of the Janus kinase (JAK) family and is involved in signaling pathways for key cytokines like IL-12, IL-23, and Type I interferons. It is a target for autoimmune diseases.

-

Target and Pathway: TYK2 mediates cytokine receptor signaling, which is crucial for immune cell function. Dysregulation of these pathways can lead to chronic inflammation and autoimmunity.

-

Pyridinamine Derivatives in Action: To overcome the challenge of selectivity among the highly homologous JAK family kinases, researchers have developed pyridinamine derivatives that target the pseudokinase (JH2) domain of TYK2, which is less conserved than the active kinase (JH1) domain.[14] This allosteric approach provides a path to highly selective inhibition.

-

Mechanism of Action: Based on the clinical compound BMS-986165, structure-activity relationship studies led to a class of acyl pyridine derivatives with excellent TYK2 inhibitory activity and high selectivity over other JAK family members.[14] These compounds function by binding to the JH2 domain and stabilizing the kinase in an inactive conformation, thereby blocking downstream signal transduction from cytokine receptors.

Quantitative Data Summary

The potency of novel pyridinamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound Class | Target Kinase(s) | Example Compound | Key IC50 / Activity | Reference |

| Pyrimidine-2,4-diamine | CDK6 / CDK9 | Compound 66 | Potent dual inhibitor | [10] |

| Pyridine-2-carboxamide | HPK1 | Compound 19 | Strong enzymatic & cellular inhibition | [12] |

| Acyl Pyridine | TYK2 (JH2 Domain) | - | Excellent activity & selectivity | [14] |

| Pyridinone | Adenosine A2A Receptor | Compound 38 | IC50 = 29.0 nM | [13] |

| Pyridine Carbamate | Acetylcholinesterase | Compound 8 | IC50 = 0.153 µM (hAChE) | [15] |

Experimental Workflow: A Self-Validating System for Mechanism of Action Studies

Elucidating the mechanism of action of a novel pyridinamine kinase inhibitor requires a multi-faceted, self-validating experimental approach that progresses from the molecular level to a whole-organism context.

Caption: A validated experimental workflow for inhibitor characterization.

Step 1: Biochemical Assays (Target Potency & Selectivity)

-

Objective: To determine the direct inhibitory effect of the compound on the purified target kinase and assess its selectivity.

-

Protocol: Kinase Inhibition Assay (IC50 Determination)

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

-

Add the pyridinamine derivative at a range of concentrations.

-

Incubate the reaction to allow for phosphorylation.

-

Stop the reaction and separate the phosphorylated substrate from the remaining ATP (e.g., using phosphocellulose paper).

-

Quantify the amount of substrate phosphorylation (e.g., via scintillation counting).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Causality: This experiment directly measures the compound's ability to inhibit the enzyme's catalytic activity. A low IC50 value indicates high potency. Running this assay against a broad panel of other kinases is crucial for establishing selectivity and minimizing potential off-target effects.

Step 2: Cell-Based Assays (Cellular Efficacy & On-Target Activity)

-

Objective: To confirm that the compound can enter cells, engage its target, and produce the desired biological effect.

-

Protocol: Western Blot for Downstream Signaling

-

Culture a relevant cancer cell line known to depend on the target kinase.

-

Treat the cells with the pyridinamine derivative at various concentrations for a defined period.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's direct downstream substrate (e.g., anti-phospho-Rb for a CDK6 inhibitor).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Re-probe the membrane with an antibody for the total substrate protein as a loading control.

-

-

Trustworthiness: This is a self-validating protocol. A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate level, provides strong evidence that the compound is engaging and inhibiting the target kinase within the complex cellular environment, thus validating the proposed mechanism of action.

Step 3: In Vivo Models (Therapeutic Potential)

-

Objective: To evaluate the compound's anti-tumor efficacy and safety in a living organism.

-

Protocol: Xenograft Tumor Model

-

Implant human tumor cells into immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the pyridinamine derivative orally or via injection according to a predetermined schedule.[10]

-

Measure tumor volume regularly.

-

At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., checking for p-substrate levels) to confirm target inhibition in the tumor tissue.

-

-

Authoritative Grounding: A statistically significant reduction in tumor growth compared to the vehicle control group provides proof-of-concept for the compound's therapeutic potential.[10][12] This links the molecular mechanism (kinase inhibition) to a macroscopic therapeutic outcome.

Conclusion and Future Directions

Pyridinamine derivatives represent a highly successful and adaptable scaffold for the design of potent and selective kinase inhibitors. Their mechanism of action is primarily centered on ATP-competitive inhibition, driven by key hydrogen bonding interactions within the kinase hinge region. Through meticulous structure-activity relationship studies, these core interactions can be complemented by additional contacts to achieve remarkable potency and selectivity against specific kinase targets like CDKs, HPK1, and TYK2.

The future of pyridinamine-based drug discovery lies in exploring new kinase targets, developing inhibitors with novel binding modes (e.g., allosteric inhibitors), and designing next-generation compounds with improved pharmacokinetic properties and resistance profiles. The systematic, multi-layered experimental workflow outlined in this guide provides a robust framework for validating the mechanism of action of these novel agents, ensuring a higher probability of success as they advance toward clinical application.

References

-

Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Stoinova, V., et al. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Nath, R., et al. (n.d.). Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. Available at: [Link]

-

(2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. Available at: [Link]

-

García-Jacas, C. R., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

García-Jacas, C. R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

- (n.d.). Pyrimidine-2,4-diamine derivatives as kinase inhibitors. Google Patents.

-

Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

(2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Available at: [Link]

-

Song, G., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Hafez, H. N., et al. (2018). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules. Available at: [Link]

-

Cismesia, M. A., & Yoon, T. P. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Trends in Chemistry. Available at: [Link]

-

De Simone, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. Available at: [Link]

-

Shi, R., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

Sroor, F. M., et al. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]

-

Sroor, F. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

-

(2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

-

(2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]

-

Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Sharma, A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

Sources

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship (SAR) of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine Analogs as Potential Kinase Inhibitors

An In-depth Technical Guide

Introduction

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. Its defining feature is the capacity of the pyridine nitrogen and the exocyclic amino group to form a bidentate hydrogen bond pattern with the hinge region of protein kinases, a critical interaction for ATP-competitive inhibition. This has led to the development of numerous kinase inhibitors for the treatment of diseases such as cancer. The 5-phenylpyridin-2-amine core, which combines this potent hinge-binding motif with a customizable phenyl group, offers a versatile platform for achieving both high potency and target selectivity.

This guide focuses on the structure-activity relationship (SAR) of a specific, highly functionalized analog: 5-(3-chloro-4-fluorophenyl)pyridin-2-amine . The unique substitution pattern on the phenyl ring suggests a targeted design approach aimed at optimizing interactions within a specific kinase active site, likely to enhance potency and fine-tune physicochemical properties. While direct and extensive SAR studies on this exact analog series are not broadly published, this guide will synthesize insights from closely related 2-aminopyridine and 5-phenylpyridine series to provide a predictive SAR framework. By dissecting the molecule into its core components, we will explore the causal relationships between structural modifications and biological activity, offering a valuable resource for researchers and professionals engaged in the design and development of novel kinase inhibitors.

The Core Pharmacophore: A Dissection of 2-Amino-5-phenylpyridine

The foundational structure of the target compounds is the 2-amino-5-phenylpyridine scaffold. Each component of this core plays a crucial role in its function as a kinase inhibitor.

-

The 2-Aminopyridine Moiety: The Hinge Binder The primary role of the 2-aminopyridine group is to anchor the inhibitor to the kinase's hinge region, the flexible backbone segment connecting the N- and C-lobes of the kinase domain. This is achieved through a characteristic hydrogen bond pattern: the pyridine ring nitrogen acts as a hydrogen bond acceptor, while the 2-amino group serves as a hydrogen bond donor. This bidentate interaction mimics the binding of the adenine portion of ATP, making these compounds effective ATP competitors. The planarity of the pyridine ring further facilitates favorable placement within the flat, aromatic-rich ATP binding site.

-

The 5-Phenyl Group: The Selectivity and Potency Driver The phenyl ring at the 5-position of the pyridine core extends into the solvent-exposed region of the ATP-binding pocket. This orientation provides a critical vector for introducing substitutions that can profoundly influence the compound's activity and selectivity. Modifications to this ring can:

-

Engage in Additional Interactions: Substituted phenyl groups can form hydrophobic, van der Waals, or halogen-bonding interactions with specific amino acid residues in the kinase active site, thereby increasing binding affinity and selectivity for a particular kinase.

-

Modulate Physicochemical Properties: Substituents on the phenyl ring can be used to fine-tune properties such as solubility, lipophilicity (logP), and metabolic stability, which are critical for drug development.

-

Orient the Molecule: The phenyl ring and its substituents can help to properly orient the entire molecule within the binding pocket, ensuring optimal interactions of the hinge-binding motif.

-

Structure-Activity Relationship (SAR) Analysis

The following sections will explore the impact of structural modifications at different positions of the 5-(3-chloro-4-fluorophenyl)pyridin-2-amine scaffold, drawing on data from analogous series of kinase inhibitors.

The 2-aminopyridine core is generally considered a highly conserved hinge-binding element, and modifications in this region are often detrimental to activity.

-

The 2-Amino Group: This group is critical for hydrogen bonding to the kinase hinge. SAR studies on various 2-aminopyridine and 2-aminopyrimidine-based kinase inhibitors consistently show that substitution on this amine (e.g., methylation or acylation) leads to a significant loss of potency.[1] This is because a secondary or tertiary amine can no longer act as a hydrogen bond donor in the required orientation. Therefore, for ATP-competitive kinase inhibition, an unsubstituted primary amine at the 2-position is considered essential.

-

The Pyridine Ring: While the core pyridine structure is important, minor substitutions on the ring can be tolerated and may even enhance activity. For example, small alkyl groups at the 3- or 4-positions could potentially fill small hydrophobic pockets or improve metabolic stability. However, bulky substituents are likely to cause steric clashes with the kinase active site. The nitrogen at the 1-position is crucial for hinge binding and its replacement or relocation would abolish the canonical binding mode.

The 3-chloro-4-fluoro substitution pattern on the 5-phenyl ring of the title compound is highly specific and likely confers significant advantages.

-

The 3-Chloro Group: The chlorine atom at the meta-position can serve multiple purposes. Its electron-withdrawing nature can modulate the electronics of the phenyl ring, and its size allows it to fit into moderately sized hydrophobic pockets. Furthermore, chlorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the protein, which can significantly enhance binding affinity.

-

The 4-Fluoro Group: Fluorine substitution at the para-position is a common strategy in medicinal chemistry. The small size of fluorine means it rarely causes steric hindrance. Its high electronegativity can lead to favorable dipole-dipole or hydrogen-bonding interactions. Crucially, para-fluoro substitution often blocks a common site of oxidative metabolism on the phenyl ring, thereby improving the compound's pharmacokinetic profile.

The combination of these two halogens suggests a deliberate design to optimize both potency (through specific interactions) and drug-like properties (metabolic stability).

To illustrate the impact of substitutions on the phenyl ring in a related series, the following table summarizes the SAR of 2-aminopyridine derivatives as Janus Kinase 2 (JAK2) inhibitors.[2]

| Compound | Structure | R Group | JAK2 IC50 (nM) | SAR Insights |

| Lead |  | -H | >1000 | The unsubstituted phenyl group provides a baseline, but lacks specific interactions for high potency. |

| Analog 1 | | 4-F | 250 | The addition of a 4-fluoro group improves activity, likely by enhancing binding or blocking metabolism. |

| Analog 2 | | 3-Cl | 150 | A 3-chloro substituent provides a greater increase in potency, suggesting a favorable interaction in a hydrophobic pocket or halogen bonding. |

| Analog 3 | | 3-Cl, 4-F | 27 | The combination of 3-chloro and 4-fluoro results in a synergistic effect, leading to a significant boost in potency. This highlights the importance of multi-point optimization on the phenyl ring. |

| Analog 4 | | 4-OCH3 | 500 | A methoxy group at the 4-position is less effective than fluorine, suggesting that while some bulk is tolerated, the electronic and hydrogen bonding properties of fluorine are more favorable in this position. |

Note: The structures and IC50 values are representative examples based on published data for analogous series to illustrate SAR principles.[2]

Hypothesized Target and Mechanism of Action

The 5-(3-chloro-4-fluorophenyl)pyridin-2-amine scaffold is characteristic of Type I kinase inhibitors, which bind to the active (DFG-in) conformation of the kinase. Given the prevalence of this scaffold in oncology drug discovery, a likely target class is the serine/threonine or tyrosine kinases that are frequently dysregulated in cancer.

A prominent example is the BRAF kinase , a key component of the MAPK/ERK signaling pathway. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of the pathway, driving cell proliferation and survival in various cancers, including melanoma.[3] Several approved BRAF inhibitors feature scaffolds that could be considered bioisosteres of the 2-aminopyridine core.

The diagram below illustrates the central role of BRAF in the MAPK/ERK signaling cascade, a common target for kinase inhibitors.

Caption: The MAPK/ERK signaling pathway with BRAF as a key kinase.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of 5-(3-chloro-4-fluorophenyl)pyridin-2-amine analogs.

A common and effective method for synthesizing 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq), (3-chloro-4-fluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (usually 4-12 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Caption: Workflow for the synthesis of the core scaffold.

A luminescence-based kinase assay is a common method to determine the potency (IC₅₀) of inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 384-well plate, add the reaction buffer, a specific concentration of recombinant BRAFV600E enzyme, and the appropriate peptide substrate (e.g., a biotinylated MEK1 peptide).

-

Initiation: Add the test compounds at various concentrations to the wells. Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Kₘ value.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial luminescence-based kit (e.g., ADP-Glo™). This kit converts the ADP generated into a light signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Sources

- 1. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Anticancer Screening of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

Introduction: Rationale for Investigation

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic properties and synthetic tractability have made it a focal point in the development of targeted anticancer agents.[1] Various derivatives have demonstrated efficacy by modulating critical molecular pathways involved in cancer progression, including the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylases (HDACs).[1][2][3] Specifically, substitutions on the pyridine and phenyl rings, such as chloro and fluoro groups, are known to play crucial roles in modulating binding affinity and biological activity.[4]

The compound 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine incorporates these key structural features. The presence of the 3-chloro-4-fluorophenyl group suggests potential for specific interactions within ATP-binding pockets of kinases or other enzymatic targets. This guide provides a comprehensive, technically-grounded framework for the systematic preclinical evaluation of this compound, designed to elucidate its potential as a novel anticancer therapeutic. The screening cascade detailed herein is structured to progress from broad cytotoxic assessment to in-depth mechanistic and in vivo efficacy studies, ensuring a robust and logical evaluation process.[5][6][7]

Part 1: Foundational In Vitro Viability Screening

The initial phase of screening aims to establish the compound's fundamental cytotoxic and cytostatic activity across a diverse panel of human cancer cell lines. This provides a broad view of its potential spectrum of activity and informs the selection of sensitive cell lines for deeper investigation.

Causality Behind Cell Line Selection

A well-chosen cell line panel is critical for a meaningful initial screen. The panel should encompass cancers with high prevalence and unmet medical needs, and represent diverse genetic backgrounds and tissue origins.

Recommended Initial Panel:

-

MCF-7: Breast adenocarcinoma (Estrogen Receptor-positive)

-

MDA-MB-231: Breast adenocarcinoma (Triple-negative)

-

A549: Lung carcinoma

-

HCT116: Colorectal carcinoma

-

DU145: Prostate carcinoma

-

K562: Chronic myelogenous leukemia

This selection allows for the early identification of potential tissue-specific activity or efficacy against particularly aggressive, hard-to-treat cancer subtypes like triple-negative breast cancer.

Primary Viability Assay: XTT for High-Throughput Screening

For initial screening, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is recommended over the traditional MTT assay. The primary advantage of the XTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step.[8][9] This reduces handling, minimizes potential errors from incomplete crystal dissolution, and makes the workflow more efficient and suitable for high-throughput applications.[9] The assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product, with the color intensity being directly proportional to the number of viable cells.[8][10]

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Plate cells from the selected panel in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 0.01 µM to 100 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Compound Treatment: Remove the overnight culture medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]

-

XTT Addition: Add 50 µL of the activated XTT solution to each well.

-

Final Incubation: Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator, protected from light, until the color develops.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

| Parameter | Description |

| Cell Lines | MCF-7, MDA-MB-231, A549, HCT116, DU145, K562 |

| Compound Conc. | 0.01, 0.1, 1, 10, 100 µM |

| Incubation Time | 72 hours |

| Assay Readout | Absorbance at ~475 nm |

| Primary Metric | IC₅₀ Value (µM) |

Part 2: Mechanistic Elucidation Assays

Following the identification of sensitive cell lines (e.g., those with IC₅₀ < 10 µM), the next logical step is to investigate the underlying mechanism of action. Based on the activities of related pyridine derivatives, key cellular processes to investigate are the induction of apoptosis and cell cycle arrest.[1][2]

Workflow for Mechanistic Studies

Caption: A tiered approach for anticancer compound screening.

Apoptosis Detection via Annexin V/Propidium Iodide Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect this event.[12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[12][13]

Experimental Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with their respective supernatants.

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[11]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry with PI staining is the gold standard. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[15] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with RNase is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA content measurement.[15]

Experimental Protocol: Cell Cycle Analysis via PI Staining

-

Cell Treatment: Seed cells and treat with the test compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells as described previously.

-

Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at 4°C overnight or for at least 2 hours.[16][17]

-

Washing: Centrifuge the fixed cells and wash the pellet once with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[15]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

| Assay | Principle | Primary Readout |

| Apoptosis | Detection of externalized phosphatidylserine and membrane integrity | Percentage of Annexin V+/PI- (early) and Annexin V+/PI+ (late) cells |

| Cell Cycle | Stoichiometric DNA binding by Propidium Iodide | Percentage of cells in G0/G1, S, and G2/M phases |

Part 3: Target Deconvolution and In Vivo Efficacy

If in vitro results are promising (e.g., potent induction of apoptosis or specific cell cycle arrest), the subsequent steps involve identifying the molecular target and evaluating efficacy in a more physiologically relevant system.

Target Identification: Kinase Panel Screening

Given that many pyridine-based anticancer agents function as kinase inhibitors, a logical next step is to screen the compound against a panel of purified kinases.[18][19][] This is a critical step for target deconvolution and understanding the compound's mechanism of action and potential selectivity. Commercial services offer screening against hundreds of kinases, typically using radiometric or fluorescence-based assays to measure the phosphorylation of a substrate in the presence of the inhibitor.[19][21]

Workflow for Kinase Screening:

-

Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a broad kinase panel (>300 kinases).

-

Hit Identification: Identify kinases inhibited by >50-70%.

-

Dose-Response: For the identified "hits," perform follow-up assays over a range of concentrations to determine IC₅₀ values, confirming potency and selectivity.

In Vivo Efficacy: Xenograft Tumor Models

Preclinical evaluation of an anticancer compound's efficacy is incomplete without in vivo testing.[5][22] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard and essential tool for this purpose.[23][24][25] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized. CDX models are valuable for initial efficacy assessment, while PDX models better recapitulate the heterogeneity of patient tumors.[26][27]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

-